molecular formula C11H13BrO3 B1603576 Methyl 3-bromo-4-isopropoxybenzoate CAS No. 213598-10-8

Methyl 3-bromo-4-isopropoxybenzoate

Cat. No. B1603576
M. Wt: 273.12 g/mol
InChI Key: HVUYIEIHXSRIFZ-UHFFFAOYSA-N
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Patent
US07605171B2

Procedure details

A mixture of 4.6 g (19.9 mmol) of methyl 3-bromo-4-hydroxybenzoate (from Step A), 2.2 mL (21.9 mmol) of 2-iodopropane and 5.5 g (39.8 mmol) of potassium carbonate in 10 mL of DMF was stirred at 65° C. for 3 h. The mixture was diluted with 20 mL of EtOAc and washed with sat'd NaCl, H2O (3×), and sat'd NaCl. The organic layer was dried over MgSO4 and concentrated. Chromatography on a Biotage 40M cartridge using 24:1 v/v hexanes/EtOAc gave 4.3 g of the title compound: 1H NMR (500 MHz, CDCl3) δ 1.44 (d, J=6.2, 6H), 3.91 (s, 3H), 4.71-4.79 (m, 1H), 6.99 (d, J=8.9, 1H), 8.18 (dd, J=2.2, 8.8, 1H), 8.24 (d, J=2.1, 1H).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[OH:12])[C:5]([O:7][CH3:8])=[O:6].I[CH:14]([CH3:16])[CH3:15].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.CCOC(C)=O>[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[O:12][CH:14]([CH3:16])[CH3:15])[C:5]([O:7][CH3:8])=[O:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
BrC=1C=C(C(=O)OC)C=CC1O
Name
Quantity
2.2 mL
Type
reactant
Smiles
IC(C)C
Name
Quantity
5.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
was stirred at 65° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with sat'd NaCl, H2O (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=C(C(=O)OC)C=CC1OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.